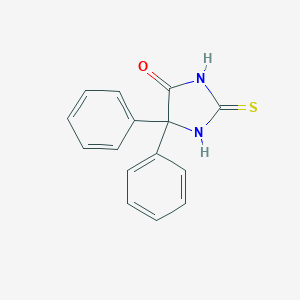

5,5-Diphenyl-2-thiohydantoin

説明

Contextualization within Thiohydantoin Chemistry

Thiohydantoins are sulfur analogs of hydantoins, where one or both carbonyl groups are replaced by a thiocarbonyl group. jchemrev.comijrpr.combibliotekanauki.pl They are a prominent class of heterocyclic compounds in medicinal and organic chemistry. jchemrev.comijrpr.com The 2-thiohydantoins, to which 5,5-Diphenyl-2-thiohydantoin belongs, are particularly well-known for their wide range of applications and as versatile intermediates in synthesis. bibliotekanauki.pltandfonline.com

The core structure of 2-thiohydantoin features a reactive cyclic thiourea moiety, offering several positions (N-1, N-3, and C-5) for substitution. researchgate.net This structural versatility allows for the modification of the molecule's properties, such as its biological activity. jchemrev.comjchemrev.com The C-5 position is a nucleophilic center, making it a common site for reactions like condensation with aldehydes to create diverse derivatives. jchemrev.comjchemrev.com In the case of this compound, the presence of two phenyl groups at this position is a defining characteristic that significantly influences its chemical behavior and biological profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₅H₁₂N₂OS | cymitquimica.comsigmaaldrich.com |

| Molecular Weight | 268.33 g/mol | cymitquimica.comsigmaaldrich.com |

| Melting Point | 237-239 °C | sigmaaldrich.comchemicalbook.comchemsrc.com |

| Appearance | Powder | sigmaaldrich.com |

| IUPAC Name | 5,5-diphenyl-2-sulfanylideneimidazolidin-4-one | cymitquimica.com |

Historical Perspectives on this compound Research

The synthesis of 5,5-diphenyl-substituted hydantoin and thiohydantoin structures has historical roots in established organic reactions. The Biltz synthesis, a reaction involving the condensation of benzil with urea or thiourea, has been a classical method for preparing these compounds. researchgate.netsphinxsai.com Early research often focused on the synthesis of this compound and its analogs to explore their fundamental chemical properties and potential therapeutic applications, drawing comparisons to the well-known anticonvulsant drug phenytoin (5,5-diphenylhydantoin). globalresearchonline.netnih.gov

Studies from the latter half of the 20th century investigated the anticonvulsant potential of thiohydantoin derivatives. For instance, early comparative studies noted that 2-Thiophenytoin, a related compound, was not active against maximal electroshock (MES) induced seizures and showed only weak activity against pentylenetetrazole (PTZ)-induced seizures, highlighting the distinct structure-activity relationships compared to hydantoins. pcbiochemres.comresearchgate.net The primary synthesis route involves the condensation of benzil and thiourea in an alkaline solution, a method that has been refined over the years to improve yields and utilize different catalytic and solvent systems. researchgate.netsphinxsai.comgoogle.com

Table 2: Synthesis Yields of this compound | Method | Conditions | Yield | Source(s) | | --- | --- | --- | | Alkaline Condensation | Benzil, Thiourea, KOH, Ethanol, Reflux | 85% | google.com | | Alkaline Condensation | Benzil, Thiourea, NaOH/Aniline, Absolute Alcohol | 79% | researchgate.net | | Alkaline Condensation | Benzil, Thiourea, Aniline/H₂SO₄, Absolute Alcohol | 67% | researchgate.net | | Microwave-assisted | Benzil, Thiourea, KOH, Ethanol | Not specified | globalresearchonline.netijrpc.com |

Current Academic Significance and Research Trajectories of this compound

Currently, this compound (often abbreviated as DPTH) continues to be a molecule of significant academic interest, serving both as a target for biological investigation and as a key starting material for the synthesis of more complex molecules. chemicalbook.comsigmaaldrich.comscbt.com

Key research trajectories include:

Anticancer and Anti-proliferative Studies: A significant area of modern research focuses on the anti-proliferative effects of DPTH and its derivatives. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including human colon cancer cells (COLO-205). nih.gov The mechanism of action often involves the inhibition of DNA synthesis and the induction of apoptosis. nih.gov Research has also identified its ability to retard the cell cycle in human vascular endothelial cells, suggesting anti-angiogenic potential. bibliotekanauki.plnih.gov

Anticonvulsant Activity: The structural similarity to phenytoin continues to drive investigations into the anticonvulsant properties of DPTH derivatives. globalresearchonline.net Researchers synthesize and screen 3-substituted-2-thiohydantoin derivatives, using DPTH as a scaffold, for activity in models of epilepsy, such as pentylenetetrazole (PTZ)-induced convulsions. pcbiochemres.comijrpc.com

Enzyme Inhibition: DPTH derivatives have been identified as templates for designing inhibitors of enzymes like fatty acid amide hydrolase (FAAH), a target for managing pain and inflammation. jchemrev.comsigmaaldrich.com

Antimicrobial Research: The antimicrobial properties of DPTH have been evaluated. Studies have shown it to be more active against certain pathogenic bacteria than its constituent reagents (thiourea and benzil), indicating its potential in combating microbial infections. ijcrcps.com

Synthetic Intermediate: The compound is widely used as a reactant for synthesizing a variety of other heterocyclic structures, including imidazole and imidazothiazole derivatives, which are themselves subjects of antimicrobial and other biological studies. chemicalbook.comsigmaaldrich.comscbt.comgychbjb.com

The ongoing exploration of this compound and its derivatives underscores its enduring importance in medicinal chemistry and drug discovery, with research continually uncovering new biological activities and synthetic applications.

特性

IUPAC Name |

5,5-diphenyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMDPNECWKZZEBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)NC(=S)N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066677 | |

| Record name | 4-Imidazolidinone, 5,5-diphenyl-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21083-47-6 | |

| Record name | 5,5-Diphenyl-2-thiohydantoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21083-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenylthiohydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021083476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,5-Diphenyl-2-thiohydantoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82311 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Imidazolidinone, 5,5-diphenyl-2-thioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Imidazolidinone, 5,5-diphenyl-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5-diphenyl-2-thioxoimidazolidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,5-DIPHENYL-2-THIOHYDANTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13Y6ZC0YR8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies for 5,5-diphenyl-2-thiohydantoin

Conventional Synthesis of 5,5-Diphenyl-2-thiohydantoin

The traditional approaches to synthesizing this compound are robust and have been refined over decades. These methods typically rely on the condensation of readily available precursors under well-established reaction conditions.

Biltz Condensation Approaches for this compound

The Biltz synthesis is a cornerstone method for the preparation of 5,5-disubstituted hydantoins and their thio-analogs. For this compound (DPTH), the synthesis involves the condensation reaction between benzil and thiourea. researchgate.netsphinxsai.combibliotekanauki.pl This reaction is typically conducted in an alkaline medium, which facilitates the necessary cyclization and rearrangement steps to form the stable thiohydantoin ring. researchgate.netsphinxsai.com The Biltz reaction is a common and direct route for obtaining diphenylthiohydantoin from these precursors. bibliotekanauki.pl

Reaction Mechanisms and Stoichiometric Considerations in this compound Synthesis

The mechanism of the Biltz condensation for thiohydantoins is believed to proceed in a stepwise fashion. The reaction is initiated by the condensation of benzil and thiourea, likely forming a 4,5-dihydroxy-4,5-diphenyl-imidazolidine-2-thione intermediate. stackexchange.com This is followed by a critical molecular rearrangement, akin to a pinacol rearrangement, where one of the phenyl groups undergoes a 1,2-shift to yield the final this compound structure. stackexchange.com

Stoichiometry plays a crucial role in maximizing the yield and minimizing byproducts. Research has shown that the molar ratio of the reactants and the base catalyst significantly influences the reaction outcome. For instance, successful syntheses have employed a benzil to thiourea molar ratio of 1:2 (0.025 mol to 0.05 mol) or 1:1.5 (10 mmol to 15 mmol). sphinxsai.comstackexchange.com The concentration of the alkali catalyst is also critical; studies on the related phenytoin synthesis found that yields increased with alkali concentration up to a benzil-to-potassium hydroxide ratio of approximately 1:1.87, after which the yield plateaued. stackexchange.com

Influence of Solvent Systems and Catalysts on this compound Yield and Purity

The choice of solvent and catalyst is paramount in optimizing the Biltz synthesis of this compound. The reaction requires a basic catalyst to proceed effectively. researchgate.netsphinxsai.com Studies have explored various alkaline catalysts, demonstrating that strongly basic media generally lead to the best reaction yields. researchgate.netsphinxsai.com Potassium hydroxide is a commonly used and effective base for this transformation. stackexchange.com

The solvent system also has a profound impact. Research indicates that absolute ethanol is a superior solvent to 95% ethanol, leading to improved yields of the final product. sphinxsai.com A comparative study highlighted the effect of different catalysts and the choice of ethanol on the reaction yield, as detailed in the table below.

Table 1: Influence of Catalysts and Solvents on the Yield of this compound Data sourced from Glinma Bienvenu et al., 2021. sphinxsai.com

| Catalyst | Solvent | Yield (%) |

| NaOH (10N) | Ethanol 95° | 76 |

| KOH (30%) | Ethanol 95° | 81 |

| NaOH (10N) | Absolute Ethanol | 83 |

| KOH (30%) | Absolute Ethanol | 89 |

| NaOH/Aniline | Absolute Ethanol | 79 |

| Aniline/H2SO4 | Absolute Ethanol | 67 |

Advanced Synthetic Routes for this compound and its Analogs

To overcome some limitations of conventional heating, such as long reaction times and the formation of byproducts, more advanced synthetic methods have been developed. These routes offer improvements in efficiency, yield, and reaction conditions.

Microwave-Assisted Synthesis of this compound Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique has been successfully applied to the synthesis of this compound and its derivatives, offering a rapid and efficient alternative to conventional heating. ucl.ac.bejchemrev.com The use of microwave irradiation can lead to significantly reduced reaction times, cleaner reaction profiles, and improved yields. ucl.ac.be

For example, the reaction of benzil with thiourea in DMSO using aqueous potassium hydroxide as a catalyst under microwave irradiation has been reported to produce this compound in a high yield of 92%. ucl.ac.be This represents a significant improvement over many traditional thermal methods. The choice of solvent is also important in microwave-assisted synthesis, with polar, high-boiling point solvents like DMSO being particularly effective. ucl.ac.be

Table 2: Comparison of Microwave vs. Thermal Synthesis for Hydantoin Scaffolds Data adapted from Muccioli et al., 2003, for the synthesis of the related compound Phenytoin (5,5-diphenylhydantoin), illustrating the general efficacy of microwave assistance. ucl.ac.be

| Solvent | Microwave Yield (%) | Thermal Yield (%) |

| DMSO | 80 | 36 |

| DMSO/H2O | 76 | 62 |

| Sulfolane | 78 | 57 |

| Sulfolane/H2O | 71 | 58 |

| Dioxane | 45 | 25 |

| Dioxane/H2O | 80 | 58 |

Furthermore, microwave assistance is a convenient method for preparing N3-alkylated thiohydantoin derivatives. ucl.ac.bejchemrev.comjchemrev.com Solid-phase synthesis of thiohydantoin precursors under microwave conditions has also been explored, showcasing the versatility of this technology. tandfonline.com

One-Pot Synthetic Procedures for this compound Scaffolds

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and simplified procedures. The classical Biltz condensation can itself be viewed as a one-pot reaction. sphinxsai.com However, more sophisticated one-pot procedures have been developed for creating libraries of thiohydantoin derivatives. bibliotekanauki.plnih.govresearchgate.net

For instance, one-pot, multi-component reactions are a modern approach to generating molecular diversity. sphinxsai.com Researchers have developed one-pot methods for synthesizing various N3-substituted 5-arylidene-2-thiohydantoin derivatives, highlighting the utility of this strategy for creating compound libraries for drug discovery. nih.gov Another reported one-pot procedure involves the reaction of thiourea, aldehydes, and phosphorus pentoxide (P4O10) in an aqueous solution to furnish thiohydantoins. bibliotekanauki.pl These advanced, one-pot methods represent an efficient pathway to access diverse thiohydantoin scaffolds for further investigation. nih.gov

Derivatization and Structural Modification of the this compound Core

The this compound structure offers multiple sites for chemical modification, primarily at the N1 and N3 positions of the hydantoin ring, the C5 position, and the sulfur atom at the C2 position. These derivatizations allow for the fine-tuning of the molecule's physicochemical properties and biological activity.

N-Substitution Strategies (N1, N3) in this compound

N3-Alkylation: Regioselective N3-alkylation of this compound has been achieved using α,β-unsaturated esters in the presence of a mild base like potassium carbonate and a phase transfer catalyst such as tetrabutylammonium bromide (TBAB) under solvent-free conditions at room temperature. tandfonline.com This method provides good yields of the N3-alkylated products. tandfonline.com However, increasing the reaction temperature to 70°C leads to the formation of N1,N3-dialkylated derivatives. tandfonline.com One study reported the synthesis of 5,5-diphenyl-N3-n-butyl-2-thiohydantoin, although its biological activity was found to be less than the parent compound. nih.gov

N1,N3-Dialkylation: As mentioned, elevating the temperature during the Michael addition with α,β-unsaturated esters results in dialkylation at both nitrogen positions. tandfonline.com This provides a straightforward, if less selective, method for producing N1,N3-disubstituted analogs.

Microwave-Assisted Synthesis: Microwave irradiation has been employed for the synthesis of N3-alkylated 5,5-diphenyl-2-thiohydantoins. ucl.ac.be This technique offers a rapid and efficient alternative to conventional heating methods. ucl.ac.be

Table 1: Examples of N-Substituted this compound Derivatives and Synthetic Conditions

| Substituent Position | Reagents and Conditions | Product | Reference |

| N3 | α,β-unsaturated esters, K₂CO₃, TBAB, room temp., solvent-free | N3-alkylated-5,5-diphenyl-2-thiohydantoin | tandfonline.com |

| N1, N3 | α,β-unsaturated esters, K₂CO₃, TBAB, 70°C, solvent-free | N1,N3-dialkylated-5,5-diphenyl-2-thiohydantoin | tandfonline.com |

| N3 | Alkylureas/thioureas, benzil, microwave irradiation | N3-alkyl-5,5-diphenyl-2-thiohydantoin | ucl.ac.be |

C5-Substitution and its Implications for this compound Analogs

The C5 position of the 2-thiohydantoin ring is a critical determinant of the molecule's biological activity. While the focus of this article is on this compound, it is important to understand the broader context of C5 substitution in related analogs. The nature of the substituents at C5 can significantly impact the compound's interaction with biological targets. jchemrev.com

In the broader class of 2-thiohydantoins, the C5 position is a common site for introducing diversity. jchemrev.com For instance, condensation reactions with various aldehydes can introduce arylmethylene groups at this position. jchemrev.com Computational studies on axially chiral thiohydantoins have shown that substituents at the C5 position influence the stereoselectivity of reactions like the aldol condensation. researchgate.net

In a study investigating potential hypolipidemic agents, researchers synthesized a series of 5,5-diaryl-2-thiohydantoins, replacing the phenyl rings of the parent compound with pyridyl rings. The resulting compound, 5,5-bis(2-pyridyl)-2-thiohydantoin, showed slightly better activity in lowering liver cholesterol. nih.gov

Table 2: Examples of C5-Substituted 2-Thiohydantoin Analogs

| C5-Substituent | Parent Compound | Biological Implication | Reference |

| 5,5-bis(2-pyridyl) | 2-Thiohydantoin | Potential hypolipidemic agent | nih.gov |

| 5-Arylmethylene | 2-Thiohydantoin | General strategy for creating diverse analogs | jchemrev.com |

S-Alkylation of this compound Derivatives

The sulfur atom of the thiocarbonyl group at the C2 position presents another opportunity for derivatization through S-alkylation. This modification converts the thioamide functionality into a thioimidate, altering the electronic properties and potential hydrogen bonding capabilities of the molecule.

A common method for S-alkylation involves treating this compound with an alkyl halide, such as iodoethane, in the presence of a base like potassium carbonate in an anhydrous solvent like dimethylformamide (DMF). ucl.ac.be This reaction typically proceeds overnight and yields the corresponding S-alkylated product. ucl.ac.be For example, the reaction with iodoethane produces S-ethyl-5,5-diphenyl-2-thiohydantoin. ucl.ac.be

This S-alkylation can also be a competing reaction pathway during N-alkylation attempts, particularly if the reaction conditions are not carefully controlled. acs.org

Table 3: Example of S-Alkylation of this compound

| Alkylating Agent | Base/Solvent | Product | Yield | Reference |

| Iodoethane | K₂CO₃ / DMF | S-Ethyl-5,5-diphenyl-2-thiohydantoin | 42% | ucl.ac.be |

Synthesis of Spirothiohydantoins and Bis-thiohydantoin Derivatives

The core this compound structure can be incorporated into more complex molecular architectures, such as spirocyclic and bis-heterocyclic systems.

Spirothiohydantoins: These compounds feature a spirocyclic junction at the C5 position of the thiohydantoin ring. The synthesis of spirothiohydantoins can be achieved through various routes. One method involves the reaction of 1-aminocycloalkanecarboxylic acids with thiourea. researchgate.net Another approach is the hydrolysis of spirodithiohydantoins using barium hydroxide. researchgate.net The synthesis of spirothiohydantoins derived from the reaction of α-azidoesters with phenylisothiocyanate has also been reported. bibliotekanauki.pl More complex dispiro-indolinone derivatives containing a thiohydantoin moiety have been synthesized via a three-component reaction of 5-arylidene-2-thiohydantoins, isatins, and sarcosine. nih.gov

Bis-thiohydantoin Derivatives: The synthesis of molecules containing two thiohydantoin units has also been explored. One approach involves the amidoalkylation of thiohydantoin derivatives with cyclic hemiamidals, leading to the formation of unsymmetrical nitrogen-containing bis-heterocyclic systems. ineosopen.org Another strategy for creating bis-thiohydantoins involves the reaction of N,N"-1,ω-alkanediylbis[N'-organylthiourea] derivatives with 2,3-diphenylcyclopropenone. nih.gov This reaction proceeds diastereoselectively to yield bis-thiohydantoin structures. nih.gov

Mechanistic Elucidations of 5,5-diphenyl-2-thiohydantoin's Biological Actions

Cell Cycle Regulation and Apoptosis Induction by 5,5-Diphenyl-2-thiohydantoin

Research demonstrates that this compound and its analogues can retard the cell cycle, thereby inhibiting cell proliferation. researchgate.netnih.gov Studies using human umbilical vein endothelial cells (HUVEC) and human colon cancer cell lines like COLO-205 have shown that these compounds can inhibit DNA synthesis. researchgate.netnih.gov Flow cytometric analysis has confirmed that treatment with DPTH or its derivatives, such as this compound-N10 (DPTH-N10), arrests the cell cycle in the G0/G1 phase. researchgate.netairitilibrary.com

While the primary effect at lower concentrations is the inhibition of proliferation, at higher concentrations (>30 µM), the derivative DPTH-N10 has been observed to induce apoptosis, or programmed cell death, in colon cancer cells. nih.gov This indicates a dual mechanism of action: cell cycle arrest at lower concentrations and the activation of apoptotic pathways at higher concentrations. nih.govscribd.com

Role of p21 in this compound Mediated Cell Cycle Arrest

A critical element in the mechanism of DPTH-induced cell cycle arrest is the cyclin-dependent kinase inhibitor protein p21. nih.gov Multiple studies have consistently shown that treatment with DPTH or its derivative DPTH-N10 leads to an increase in the protein level of p21 in both vascular endothelial and colon cancer cells. nih.govairitilibrary.comnih.govairitilibrary.com

The pivotal role of p21 is highlighted in experiments where an antisense oligonucleotide for p21 was used. Pretreatment of cells with the p21 antisense molecule reversed the inhibitory effects of DPTH-N10 on DNA synthesis, confirming that the p21 protein is essential for the compound's anti-proliferative activity. researchgate.netnih.gov Interestingly, the increased expression of p21 appears to occur without a significant change in the protein levels of p53, a common upstream regulator of p21. nih.gov

Molecular Interactions and Binding Profiles of this compound

The biological actions of this compound are rooted in its specific molecular interactions. Beyond the well-documented p21-CDK pathway, research into thiohydantoin derivatives points towards other potential cellular targets, though the primary anticancer mechanism for DPTH itself revolves around cell cycle machinery. Other hydantoin derivatives, for instance, have been investigated for their inhibitory activity against targets like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). researchgate.net

Binding to Cellular Targets in Anticancer Pathways

For this compound and its N10 derivative, the principal cellular targets in its anticancer pathway are the cyclin-dependent kinases, particularly CDK2. researchgate.netnih.gov The interaction is not a direct binding of the compound to the kinase in a competitive manner. Instead, the compound acts upstream by inducing the expression of the natural inhibitor protein, p21. nih.gov This increased level of p21 then leads to a greater association and binding with CDK2, forming an inactive complex that halts the cell cycle. nih.govnih.gov Therefore, the compound's targeting strategy is indirect, leveraging the cell's own regulatory proteins to achieve its anti-proliferative effect.

Receptor Affinity and Ligand Interactions (e.g., CB1 receptor)

In a different therapeutic context, derivatives of this compound have been synthesized and evaluated as ligands for the human CB1 cannabinoid receptor. nih.gov These compounds are derived from 5,5'-diphenylimidazolidine-2,4-dione (hydantoins), which are known cannabinoid ligands. nih.gov Studies show that replacing the oxygen atom with a sulfur atom to create the thiohydantoin structure leads to an increase in binding affinity for the CB1 receptor. nih.govebi.ac.uk

Functional assays using [35S]GTPγS determined that these thiohydantoin derivatives act as inverse agonists at the CB1 receptor, a function that remains unaffected by the oxygen-to-sulfur substitution. nih.govacs.org Molecular modeling and structure-activity relationship studies have explored how different substitutions on the diphenyl-thiohydantoin core influence binding. For example, derivatives like 5,5'-bis-(4-iodophenyl)-3-butyl-2-thioxoimidazolidin-4-one and 3-allyl-5,5'-bis(4-bromophenyl)-2-thioxoimidazolidin-4-one were found to possess very high affinity for the CB1 receptor. nih.govebi.ac.uk

| Compound Series | Target Receptor | Functional Activity | Key Structural Finding | Reference |

|---|---|---|---|---|

| Substituted 5,5'-diphenyl-2-thioxoimidazolidin-4-ones | Human CB1 Cannabinoid Receptor | Inverse Agonist | Replacement of carbonyl oxygen with sulfur increases affinity. | nih.govebi.ac.uk |

Cellular Membrane Integrity Disruption by this compound in Antimicrobial Action

While various thiohydantoin derivatives are known to possess a broad range of biological effects, including antibacterial and antifungal properties, the specific mechanism of action is not always fully elucidated. nih.gov For some hybrid thiohydantoin compounds, it has been suggested that their antibacterial mechanism may involve interactions with molecular targets located on the surface of the cell membrane. scispace.com However, direct evidence showing that this compound specifically acts by disrupting cellular membrane integrity is limited in the current body of research. Studies on other antimicrobial agents demonstrate that membrane depolarization and pore formation are common mechanisms, but this has not been explicitly confirmed for DPTH. frontiersin.org The antimicrobial activity of thiohydantoin derivatives often varies significantly based on the specific substitutions on the core ring structure and the bacterial strain being tested, with some compounds being more effective against Gram-positive bacteria than Gram-negative bacteria. nih.gov

Mechanisms of Enzyme Modulation by this compound

The interaction of this compound and its derivatives with various enzymes has been a subject of scientific investigation, revealing specific mechanisms of modulation. The nature of this modulation, whether inhibitory or otherwise, is highly dependent on both the specific enzyme target and the structural modifications of the core this compound molecule.

Fatty Acid Amide Hydrolase (FAAH)

Research has elucidated the inhibitory mechanism of a key derivative, 3-octyl-5,5-diphenyl-2-thiohydantoin, on fatty acid amide hydrolase (FAAH), a crucial membrane-bound enzyme involved in the hydrolysis of signaling lipids. Studies have demonstrated that this derivative acts as a reversible and competitive inhibitor of FAAH. jchemrev.comjchemrev.com

The binding mode of 3-octyl-5,5-diphenyl-2-thiohydantoin to the active site of rat FAAH has been explored. jchemrev.comjchemrev.com To improve binding potency, further modifications involving the introduction of a polar group on one of the phenyl rings were investigated. This was intended to foster interactions with key amino acid residues within the FAAH catalytic active site, specifically Ser241, Ser217, and Lys142. jchemrev.comjchemrev.com

| Compound | Enzyme Target | Inhibition Type | IC₅₀ Value (µM) |

|---|---|---|---|

| 3-octyl-5,5-diphenyl-2-thiohydantoin | Fatty Acid Amide Hydrolase (FAAH) | Reversible, Competitive | 6.1 ± 0.3 |

DNA Topoisomerase I (Top1)

Currently, there is a lack of specific research detailing the direct modulation or inhibitory mechanism of this compound on DNA topoisomerase I (Top1). However, studies have been conducted on other, structurally distinct thiohydantoin derivatives. For instance, a library of 5-biarylidene-thiohydantoins was assessed for activity against human Top1. jchemrev.comjchemrev.com Within this series, certain compounds demonstrated potent inhibition of the enzyme, acting by stabilizing the Top1-DNA cleavage complex. jchemrev.comjchemrev.com These findings highlight that while the thiohydantoin scaffold is relevant in the development of Top1 inhibitors, the specific inhibitory action is conferred by substitutions at the C5 position that differ significantly from the diphenyl structure of this compound.

Isocitrate Dehydrogenase 1 (IDH1)

Scientific literature does not identify this compound as a direct modulator of isocitrate dehydrogenase 1 (IDH1). Instead, research has focused on a novel series of 5-substituted 2-thiohydantoin analogues as potent inhibitors of cancer-associated mutant IDH1 (specifically the R132H variant). nih.gov

These studies reveal that the 2-thiohydantoin core is a favorable scaffold for designing inhibitors, but the inhibitory potency is critically dependent on the substituent at the C5 position. nih.gov Structure-activity relationship (SAR) investigations have shown that a 2-pyridinone-5-yl group at the C5 position results in the most potent inhibition of mutant IDH1. nih.gov One such 2-thiohydantoin analogue was identified as a potent inhibitor of mutant IDH1 (R132H) with a reported Ki value of 4.7 µM. jchemrev.com Further optimization of this series has yielded compounds with Ki values as low as 420 nM. nih.gov The mechanism involves specific interactions within the enzyme's active site, which are not achievable by the diphenyl substitution present in this compound.

| Enzyme | Compound | Modulation by this compound | Mechanistic Insights from Derivatives |

|---|---|---|---|

| FAAH | 3-octyl-5,5-diphenyl-2-thiohydantoin | Not directly studied; used as a template for derivatives. sigmaaldrich.com | Reversible, competitive inhibition. Binds to the active site, interacting with residues Ser241, Ser217, and Lys142. jchemrev.comjchemrev.com |

| Top1 | 5-biarylidene-thiohydantoins | No reported direct modulation. | Inhibition via stabilization of the Top1-DNA cleavage complex. jchemrev.comjchemrev.com |

| IDH1 (mutant) | 5-substituted 2-thiohydantoins | No reported direct modulation. | Inhibition of mutant IDH1 (R132H) is dependent on C5 substituents (e.g., 2-pyridinone-5-yl), with Ki values reported as low as 420 nM. nih.gov |

Structure-activity Relationship Sar Studies of 5,5-diphenyl-2-thiohydantoin and Its Derivatives

Impact of N-Substitution on Biological Activity Profiles of 5,5-Diphenyl-2-thiohydantoin

Substitutions at the nitrogen atoms of the this compound scaffold play a crucial role in modulating its biological activities. The introduction of different functional groups at the N-1 and N-3 positions can significantly impact the compound's potency and selectivity for various biological targets.

Research into the hypolipidemic effects of N3-substituted this compound derivatives has shown that substitution at this position can be detrimental to the desired activity. nih.gov For instance, the N3-n-butyl derivative, 5,5-diphenyl-N3-n-butyl-2-thiohydantoin, exhibited considerably less activity in lowering liver cholesterol compared to the parent compound, this compound. nih.gov

In the context of androgen receptor (AR) antagonism for the treatment of castration-resistant prostate cancer, N-substitution has been a key area of investigation. nih.gov A notable example is the development of potent AR antagonists based on the thiohydantoin scaffold. sci-hub.se Maintaining the 4-cyano-3-trifluorophenyl group at the N-1 position was found to be critical for AR binding. jchemrev.com Further modifications focusing on other parts of the molecule led to the discovery of highly active compounds. jchemrev.com For instance, replacing the dimethyl groups at the C5 position with a cyclobutyl unit in N-1 substituted thiohydantoins resulted in very active analogues. nih.gov

The following table summarizes the impact of N-substitution on the biological activity of this compound derivatives based on available research findings.

| Compound/Derivative | N-Substitution | Biological Activity | Research Finding |

| 5,5-diphenyl-N3-n-butyl-2-thiohydantoin | n-butyl at N3 | Reduced hypolipidemic activity | Showed considerably less activity compared to the parent compound. nih.gov |

| Thiohydantoin Derivatives | 4-cyano-3-trifluorophenyl at N1 | Critical for androgen receptor antagonism | This substitution was maintained in the development of potent AR antagonists. jchemrev.com |

Influence of C5-Substituents on the Pharmacological Efficacy of this compound Analogs

The substituents at the C5 position of the 2-thiohydantoin ring have a profound impact on the pharmacological efficacy of its analogs. jchemrev.comjchemrev.com The C5 position is a key site for introducing chemical diversity, which can lead to significant changes in biological activity. jchemrev.com

In the development of hypolipidemic agents, replacing the two phenyl groups at the C5 position of this compound with two pyridyl rings resulted in 5,5-bis(2-pyridyl)-2-thiohydantoin. nih.gov This analog demonstrated slightly better activity in lowering liver cholesterol values compared to the parent compound. nih.govdokumen.pub

For androgen receptor antagonists, modifications at the C5 position have been extensively explored. A series of analogs with cycloalkyl substituents at the C5 position showed good activity. nih.gov Specifically, cyclobutyl and cyclopentyl derivatives were found to be comparable in activity to the dimethyl analogue. nih.gov Interestingly, larger rings, such as 6-, 7-, and 8-membered rings, were slightly less active. nih.gov

The stereochemistry at the C5 position can also be a critical determinant of activity. For some hydantoin derivatives, the (S)-configuration at C5 exhibited better inhibitory activity than the (R)-configuration. sci-hub.se

The following table presents a selection of C5-substituted 2-thiohydantoin analogs and their reported biological activities.

| Compound/Derivative | C5-Substituent(s) | Biological Activity | Research Finding |

| 5,5-bis(2-pyridyl)-2-thiohydantoin | Two 2-pyridyl groups | Enhanced hypolipidemic activity | Showed slightly better activity in lowering liver cholesterol than this compound. nih.govdokumen.pub |

| Cyclobutyl and Cyclopentyl Thiohydantoin Analogs | Cyclobutyl or Cyclopentyl group | Good androgen receptor antagonist activity | Comparable activity to the dimethyl analogue. nih.gov |

| Cyclohexyl, Cycloheptyl, and Cyclooctyl Thiohydantoin Analogs | 6-, 7-, and 8-membered rings | Slightly lower androgen receptor antagonist activity | Less active than the cyclobutyl and cyclopentyl analogues. nih.gov |

| 5-(p-hydroxyphenyl)-5-phenylhydantoin | One p-hydroxyphenyl group and one phenyl group | Elicited marked lymphoproliferative reactions | Had little effect on the reaction compared to the diphenyl analog. nih.gov |

Role of the Thioamide Group (C=S) in Modulating this compound Activity

The thioamide group (C=S) is a defining feature of 2-thiohydantoins and plays a significant role in their chemical properties and biological activities. The replacement of the carbonyl group (C=O) at the 2-position of the hydantoin ring with a thiocarbonyl group alters the electronic distribution and steric properties of the molecule, which can lead to different pharmacological profiles. jchemrev.com

In the context of androgen receptor (AR) antagonists, studies have indicated that for certain analogs, no significant difference in in vitro potency was observed between hydantoin and thiohydantoin derivatives. sci-hub.se This suggests that for these particular scaffolds, the thioamide group may not be the primary determinant of activity.

However, the sulfur atom of the thioamide group provides a site for further chemical modification. The introduction of a side chain containing an aromatic ring structure with the correct spatial arrangement at the sulfur atom of this compound (DPTH) has been shown to enhance its anti-angiogenic activity in human umbilical vein endothelial cells (HUVEC). nih.gov This indicates that S-alkylation can be a valuable strategy for modulating the biological activity of 2-thiohydantoins.

Protonation studies have revealed that 2-thiohydantoins generally protonate on the sulfur atom rather than the oxygen atom of the carbonyl group. cdnsciencepub.com However, in the case of 1,3-diphenyl-2-thiohydantoin, protonation occurs on the oxygen atom. cdnsciencepub.com This shift in the site of protonation highlights how substitutions on the ring can influence the reactivity of the thioamide group.

The following table summarizes key findings related to the role of the thioamide group in the activity of this compound and its derivatives.

| Compound/Derivative | Modification/Observation | Biological Implication | Research Finding |

| Hydantoin vs. Thiohydantoin AR Antagonists | Comparison of C=O and C=S at position 2 | No significant difference in in vitro potency observed for some analogs. sci-hub.se | The thioamide group may not be the primary determinant of activity for these specific androgen receptor antagonists. sci-hub.se |

| S-alkylated DPTH derivatives | Introduction of an aromatic side chain at the sulfur atom | Enhanced anti-angiogenic activity. nih.gov | S-alkylation can be a strategy to improve the biological profile of 2-thiohydantoins. nih.gov |

| 1,3-diphenyl-2-thiohydantoin | Protonation occurs on the oxygen atom instead of the sulfur atom. cdnsciencepub.com | Altered chemical reactivity compared to other 2-thiohydantoins. cdnsciencepub.com | N-phenyl substitutions can influence the electronic properties of the thioamide group. cdnsciencepub.com |

Conformational Analysis and Stereochemical Considerations in this compound SAR

The three-dimensional structure and stereochemistry of this compound and its derivatives are critical factors in their structure-activity relationships (SAR). The spatial arrangement of the phenyl groups and other substituents influences how these molecules interact with their biological targets.

X-ray crystallography studies of a solvate of 5,5-diphenyl-2-thioxoimidazolidin-4-one revealed that the planar imidazolidine ring is inclined to the phenyl substituents at the 5-position by approximately 69.6 and 72.6 degrees. researchgate.net This orientation of the phenyl groups is a key feature of the molecule's conformation.

In the solid state, the conformation of related bicyclic systems derived from this compound has been investigated. For example, the cyclization of N-[(5,5-diphenyl)-4-oxo-2-imidazolidinyl]glycine can yield bicyclic products with specific conformations. researchgate.net Both five-membered rings in the resulting imidazo[2,1-b]imidazoline-3,6-dione possess envelope conformations. researchgate.net

For certain classes of thiohydantoin derivatives, the stereochemistry at the C5 position is a crucial determinant of biological activity. For instance, in a series of hydantoin-based inhibitors, analogs with an (S)-configuration at C5 showed better activity than those with an (R)-configuration. sci-hub.se Conversely, for another set of hydantoin analogs, the (R)-configuration at C5 was found to be superior. sci-hub.se This highlights the importance of stereochemistry in the design of potent and selective inhibitors.

Computational studies, such as those using a combined Monte Carlo–Molecular Mechanics (MM) approach, can be employed to investigate the conformational preferences of thiohydantoin derivatives. nih.gov These analyses can help predict whether a molecule is likely to adopt a specific secondary structure mimic, such as an α-helix or a β-turn. nih.gov

The following table provides a summary of key findings related to the conformational analysis and stereochemistry of this compound and its analogs.

| Compound/Derivative | Conformational/Stereochemical Feature | Method of Analysis | Implication for SAR |

| 5,5-diphenyl-2-thioxoimidazolidin-4-one solvate | Planar imidazolidine ring inclined to phenyl groups at ~69.6° and ~72.6°. researchgate.net | X-ray crystallography | Defines the spatial orientation of the phenyl rings, which is crucial for receptor binding. researchgate.net |

| 5,5-diphenyl-2,3,5,6-tetrahydroimidazo-[2,1-b]-imidazoline-3,6-dione | Both five-membered rings have envelope conformations. researchgate.net | X-ray crystallography | Provides insight into the 3D structure of bicyclic derivatives. researchgate.net |

| Hydantoin-based inhibitors | (S)-configuration at C5 showed better activity. sci-hub.se | Biological activity assays | Stereochemistry at C5 is a key determinant of potency. sci-hub.se |

| Other hydantoin analogs | (R)-configuration at C5 was superior. sci-hub.se | Biological activity assays | The preferred stereoisomer can vary depending on the specific scaffold and target. sci-hub.se |

| Hydantoin-based peptidomimetics | Propensity to adopt α-helix or β-turn conformations. nih.gov | Computational modeling (Monte Carlo–Molecular Mechanics) | Can guide the design of molecules that mimic protein secondary structures. nih.gov |

Computational and Theoretical Investigations of 5,5-diphenyl-2-thiohydantoin

Molecular Docking and Ligand-Target Interactions of 5,5-Diphenyl-2-thiohydantoin

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies have been instrumental in identifying potential biological targets and elucidating the molecular interactions that govern its activity.

Research has shown that derivatives of 2-thiohydantoin can be investigated for their potential as inhibitors of various enzymes. For instance, studies on azo-thiohydantoin derivatives have explored their binding affinities with intestinal alkaline phosphatase (IAP). uobasrah.edu.iq Molecular docking simulations of these derivatives have revealed strong binding affinities, highlighting key interactions within the enzyme's active site. uobasrah.edu.iq

In a study on newly synthesized azo-thiohydantoin derivatives, molecular docking was used to understand their interaction with the active pocket of intestinal alkaline phosphatase. uobasrah.edu.iq The docking results for certain derivatives showed significant binding affinities, which were further supported by molecular dynamics simulations. uobasrah.edu.iq For example, specific derivatives, such as 7e and 7f, demonstrated notable inhibitory activity against alkaline phosphatase, which was attributed to the electronic effects of their substituent groups. uobasrah.edu.iq

Another study focused on the anticancer potential of 2-thiohydantoin derivatives by docking them against targets like AKT1 and CDK2. The results indicated significant negative binding affinity energies, suggesting a strong interaction with these proteins. researchgate.net Specifically, a derivative of 2-thiohydantoin, N-(4-oxo-5-(2-oxo-2-(p-tolylamino)ethyl)-3-phenyl-2-thioxoimidazolidin-1-yl)benzamide, exhibited binding energies of -10.4 kcal/mol for AKT1 and -9.6 kcal/mol for CDK2. uobasrah.edu.iqresearchgate.net These findings point towards the potential of this compound derivatives as targeted therapeutic agents. The interactions often involve hydrogen bonds and pi-pi stacking with key amino acid residues in the target protein's binding site. uobasrah.edu.iq

Table 1: Molecular Docking Binding Energies of 2-Thiohydantoin Derivatives

| Derivative | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| N-(4-oxo-5-(2-oxo-2-(p-tolylamino)ethyl)-3-phenyl-2-thioxoimidazolidin-1-yl)benzamide | AKT1 | -10.4 |

| N-(4-oxo-5-(2-oxo-2-(p-tolylamino)ethyl)-3-phenyl-2-thioxoimidazolidin-1-yl)benzamide | CDK2 | -9.6 |

This table presents the binding affinities of a 2-thiohydantoin derivative with protein targets, as determined by molecular docking studies. uobasrah.edu.iqresearchgate.net

Molecular Dynamics Simulations for this compound Binding and Conformation

Molecular dynamics (MD) simulations are employed to study the physical movement of atoms and molecules over time. For this compound and its analogs, MD simulations provide valuable information about the stability of the ligand-protein complex, conformational changes, and the dynamic nature of the interactions observed in molecular docking.

In studies of thiohydantoin derivatives, MD simulations have been used to validate the stability of the docked poses. uobasrah.edu.iq For example, the binding of azo-thiohydantoin derivatives to intestinal alkaline phosphatase was further investigated using MD simulations, which supported the strong binding affinities found in docking studies. uobasrah.edu.iq A key metric in MD simulations is the Root Mean Square Deviation (RMSD), which measures the average distance between the atoms of the simulated structure and a reference structure. A stable RMSD over the simulation time suggests that the ligand remains in a stable conformation within the binding site. unair.ac.id

Another important analysis in MD simulations is the Root Mean Square Fluctuation (RMSF), which indicates the fluctuation of individual residues around their average position. unair.ac.id This helps in identifying the flexible and rigid regions of the protein-ligand complex. The analysis of hydrogen bonds throughout the simulation also provides insights into the stability of the key interactions that anchor the ligand in the active site. volkamerlab.org

While specific RMSD and RMSF data for this compound are not always detailed in general studies, the methodologies are well-established. For instance, a study on a 2-thiohydantoin derivative targeting AKT1 and CDK2 utilized MD simulations to confirm the worthy interaction of the compound with these proteins, reinforcing the findings from molecular docking. researchgate.net

Quantum Chemical Calculations on this compound (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, geometry, and reactivity of molecules like this compound. DFT studies provide insights into various molecular properties, including optimized geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP).

DFT calculations have been performed on hydantoin and thiohydantoin derivatives to understand their structural and electronic properties. sci-hub.seedu.krd For instance, the optimized molecular structure of 3-allyl-5,5-diphenylimidazolidine-2,4-dione, a related hydantoin, was determined using DFT-B3LYP calculations with the 6-311G(d,p) basis set. sci-hub.se These calculations help in understanding the planarity of the imidazolidine ring and the orientation of its substituents. sci-hub.se

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and kinetic stability of a molecule. The HOMO-LUMO energy gap is an indicator of the molecule's excitability and its ability to engage in chemical reactions. tandfonline.com For thiohydantoin derivatives, DFT calculations have been used to compute these global reactivity descriptors. sci-hub.se

Furthermore, Molecular Electrostatic Potential (MEP) maps, derived from DFT calculations, are useful for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attacks. sci-hub.se Natural Bond Orbital (NBO) analysis is another technique used in conjunction with DFT to study charge delocalization and hyperconjugative interactions within the molecule. sci-hub.se

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for this compound Analogs

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery. In silico ADME prediction models are used to assess the drug-likeness of compounds and to identify potential liabilities before committing to expensive and time-consuming experimental studies.

For this compound and its analogs, various computational tools are available to predict their ADME profiles. These predictions are often based on Lipinski's "rule of five," which evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. researchgate.netmdpi.com Studies on thiohydantoin analogues have shown that these compounds generally exhibit good gastrointestinal absorption and fall within the acceptable range for drug-likeness. researchgate.net

Key ADME parameters that are often predicted include:

Human Intestinal Absorption (HIA): Predicts the percentage of the compound that will be absorbed from the gut into the bloodstream.

Caco-2 Permeability: An in vitro model for predicting intestinal drug absorption.

Blood-Brain Barrier (BBB) Permeation: Predicts the ability of the compound to cross the BBB and enter the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts the potential for the compound to inhibit key metabolic enzymes, which can lead to drug-drug interactions.

Plasma Protein Binding (PPB): Predicts the extent to which the compound will bind to proteins in the blood, which affects its distribution and availability.

A study on thiohydantoin analogues revealed that the synthesized compounds were predicted to be orally active with good gastrointestinal absorption. researchgate.net

Table 2: Predicted ADME Properties for a Series of Thiohydantoin Analogs

| Property | Predicted Value/Range | Implication |

|---|---|---|

| Molecular Weight | < 500 g/mol | Good for oral bioavailability |

| logP (Lipophilicity) | < 5 | Optimal for absorption and permeability |

| Hydrogen Bond Donors | < 5 | Favorable for membrane permeation |

| Hydrogen Bond Acceptors | < 10 | Favorable for membrane permeation |

| Human Intestinal Absorption | High | Good potential for oral administration |

| Caco-2 Permeability | High | Indicates good intestinal absorption |

| Blood-Brain Barrier Permeation | Variable | Dependent on specific analog structure |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |

This table summarizes the typical predicted ADME properties for a series of thiohydantoin analogs, indicating their potential as drug candidates. researchgate.netmdpi.com

Solvatochromic Analysis of this compound Derivatives

Solvatochromism refers to the change in the position, intensity, and shape of a substance's UV-Vis absorption bands when the polarity of the solvent is changed. Solvatochromic analysis of this compound derivatives provides valuable information about the nature of solvent-solute interactions and can be used to infer properties related to their transport and interaction in biological systems. nih.govresearchgate.net

The UV absorption spectra of hydantoin derivatives, which are structurally similar to thiohydantoins, have been recorded in various solvents of different polarities. nih.govresearchgate.net The effect of solvent dipolarity/polarizability (non-specific interactions) and hydrogen bonding (specific interactions) on the absorption spectra can be analyzed using the Kamlet-Taft linear solvation energy relationship (LSER). nih.govresearchgate.net

While a detailed solvatochromic analysis specifically for this compound derivatives is not extensively documented in readily available literature, the principles derived from studies on similar hydantoin structures are applicable. The analysis would involve recording the UV-Vis spectra of the thiohydantoin derivatives in a range of solvents with varying polarities and hydrogen bonding capabilities. The resulting data would then be used to understand how the electronic transitions of the molecule are affected by its immediate environment, providing insights into its behavior in different biological milieus. nih.govresearchgate.net

Analytical Methodologies for Studying 5,5-diphenyl-2-thiohydantoin Excluding Basic Identification

Spectroscopic Techniques for Elucidating Complex Interactions of 5,5-Diphenyl-2-thiohydantoin

Spectroscopic methods are indispensable for probing the molecular structure and interactions of this compound at a detailed level.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and dynamics of molecules in solution. For this compound and its derivatives, ¹H and ¹³C NMR spectroscopy are fundamental in confirming their molecular structure. mdpi.com The analysis of isotope-labeled hydantoins, a class of compounds to which this compound belongs, by NMR has been important for confirming purity, the integrity of labeling, and molecular conformation. openmedscience.com For instance, in related thiohydantoin structures, ¹H-NMR spectra have been used to identify characteristic signals for protons in different chemical environments, such as those on the imidazole ring and substituent groups. mdpi.com The precise chemical shifts and coupling constants provide detailed information about the connectivity of atoms and the stereochemistry of the molecule.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Thiohydantoin Derivatives This table is illustrative and provides examples of typical chemical shifts for related structures, as specific comprehensive data for this compound's dynamic studies were not available in the provided search results.

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹H | NH (Amide) | δ 12.16 - 12.25 |

| ¹H | CH₂ (Methylene) | δ 4.02 - 4.05 |

| ¹H | Aromatic Protons | δ 7.13 - 8.27 |

| ¹³C | C=S (Thiocarbonyl) | δ 174.09 |

| ¹³C | C=O (Carbonyl) | δ 166.07 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. photothermal.com These methods are particularly useful for identifying functional groups and studying intermolecular interactions like hydrogen bonding.

IR spectroscopy is highly effective for identifying polar functional groups. photothermal.com In the context of thiohydantoins, the carbonyl (C=O) stretching vibration results in a strong, characteristic IR band. semanticscholar.org The Royal Society of Chemistry provides FT-IR spectral data for this compound, which would show characteristic absorption bands for its functional groups. rsc.org

Raman spectroscopy, on the other hand, is more sensitive to non-polar bonds and provides excellent spatial resolution. photothermal.com For thiohydantoin derivatives, Raman spectroscopy has been used to identify vibrational bands for N-H and C-H stretching. semanticscholar.org The combination of IR and Raman spectroscopy offers a more complete vibrational analysis of the molecule. researchgate.net For example, in a study of related cycloalkanespiro-5-(2-thiohydantoins), both IR and Raman spectroscopy were used to investigate the free ligands. semanticscholar.org

Table 2: Key Vibrational Frequencies for Thiohydantoin Structures

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | - | ~3159 |

| C-H Stretch (Cycloalkane) | 2854 - 2932 | 2853 - 2937 |

Mass Spectrometry for Metabolite Identification and Fragmentation Analysis

Mass spectrometry (MS) is a cornerstone technique for the identification of drug metabolites and for analyzing the fragmentation patterns of molecules, which aids in structure elucidation. ijpras.com High-resolution mass spectrometry (HRMS) is particularly valuable in metabolomics as it provides accurate mass measurements, enabling the determination of elemental compositions. thermofisher.com

In the study of this compound, GC-MS data available in the PubChem database shows a top peak at m/z 268, which corresponds to the molecular ion. nih.gov The fragmentation pattern, with other significant peaks at m/z 180 and 104, provides structural information. nih.gov

The general strategy for metabolite identification using HRMS involves data acquisition, data processing to find potential metabolites, and data interpretation to elucidate their structures. ijpras.com Techniques like Mass Defect Filtering (MDF) are used to specifically detect metabolites that have a similar mass defect to the parent drug. spectroscopyonline.com For instance, a study on the biotransformation of irinotecan utilized multiple mass defect filters (MMDF) and higher-energy collisional dissociation (HCD) to identify its metabolites. spectroscopyonline.com While specific metabolite studies for this compound were not detailed in the search results, the methodologies are directly applicable.

Table 3: GC-MS Fragmentation Data for this compound

| m/z Value | Relative Intensity | Possible Fragment |

|---|---|---|

| 268 | Top Peak | Molecular Ion [M]⁺ |

| 180 | 2nd Highest | [Fragment]⁺ |

Chromatographic Methods for Separation and Quantification in Biological Systems

Chromatographic techniques are essential for the separation and quantification of compounds like this compound from complex biological matrices. These methods are often coupled with mass spectrometry for sensitive and specific detection.

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are widely used for the separation of small molecules. researchgate.net For the analysis of amino acid enantiomers, a related area of study, derivatization is often employed to enable separation and detection by LC-MS/MS. researchgate.net While specific methods for this compound were not extensively detailed, the principles of these chromatographic techniques would be applied. The choice of the stationary phase (e.g., C18) and mobile phase composition is optimized to achieve good separation of the analyte from other components in the sample. researchgate.net

In studies investigating the biological effects of this compound and its derivatives, such as their impact on cell proliferation and angiogenesis, accurate quantification in biological samples is crucial. nih.govnih.govresearchgate.net These studies implicitly rely on robust chromatographic methods to determine the concentrations of the compounds being tested. For example, understanding the concentration at which this compound inhibits cell proliferation requires precise measurement of the compound in the cell culture medium. nih.gov

Table 4: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 5,5-diphenylimidazolid-4-one |

| 4,4-diphenylimidazol-5-one |

| 4,4-Diphenyl-1-methylimidazolid-5-one |

| 1-acetyl-5,5-diphenylimidazolid-4-one |

| 2-thiohydantoin |

| 5,5-diphenylhydantoin |

| Cyclohexanespiro-5-(2-thiohydantoin) |

| Cycloheptanespiro-5-(2-thiohydantoin) |

| Cis-diamminedichloroplatinum(II) |

| Carboplatin |

| Oxaliplatin |

| Picoplatin |

| Nedaplatin |

| Lobaplatin |

| Heptaplatin |

| Cyclopentanespiro-5-(2-thiohydantoin) |

| 3-hydroxybutyrate |

| Succinate |

| Ascorbate |

| Tetramethylphenylenediamine |

| 2,4-dinitrophenol |

| Benzil |

| Thiourea |

| Irinotecan |

| 5-fluorouracil |

Broader Research and Potential Applications of 5,5-diphenyl-2-thiohydantoin

5,5-Diphenyl-2-thiohydantoin as a Lead Compound for Drug Discovery

The structural framework of this compound is a foundational template for the development of new therapeutic agents. Researchers have synthesized and evaluated numerous derivatives, revealing a broad spectrum of pharmacological activities. These activities include anticonvulsant, anti-angiogenic, and fatty acid amide hydrolase (FAAH) inhibitory effects. nih.govjchemrev.comijrpc.com

Anticonvulsant Activity: As a sulfur analogue of Phenytoin, DPTH and its derivatives have been a focal point of anticonvulsant research. globalresearchonline.netpcbiochemres.com Studies on various animal models have demonstrated the potential of these compounds. For instance, a study on 3-substituted-2-thiohydantoin derivatives showed significant anticonvulsant activity in a pentylenetetrazole (PTZ)-induced convulsion model in mice. ijrpc.com It was noted that derivatives with electron-donating groups on the para position of the 3-phenyl ring exhibited increased activity. ijrpc.com While some studies have shown that this compound itself has weak activity against certain types of seizures compared to Phenytoin, its derivatives continue to be explored for broader clinical potential. pcbiochemres.comresearchgate.net

Table 1: Anticonvulsant Activity of Selected this compound Derivatives

| Compound | Animal Model | Observation | Reference |

|---|---|---|---|

| 3-(alkyl/aryl)-5,5-diphenyl-2-thioxoimidazolidine-4-one derivatives | PTZ-induced convulsions (mice) | Showed significant anticonvulsant activity. | ijrpc.com |

| 5,5-diphenylthiohydantoin (DPTH) | Maximal Electroshock Seizure (MES) model | Did not protect from seizures but reduced the duration of the tonic hindlimb extension phase. | globalresearchonline.net |

| 2-Thiophenytoin | MES and PTZ induced seizures | Not active against MES seizures and showed weak activity against PTZ-induced seizures. | pcbiochemres.com |

Anti-angiogenic Activity: Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth. Research has identified this compound as having an anti-proliferative effect on human umbilical vein endothelial cells (HUVEC). bibliotekanauki.plnih.gov This has positioned DPTH as a lead compound for developing anti-angiogenic agents. nih.gov Derivatives of DPTH have been synthesized to enhance this activity. nih.gov One such derivative, 2-(naphthalen-2-ylmethylsulfanyl)-5,5-diphenyl-1,5-dihydro-imidazol-4-one (DPTH-N10), was found to be approximately five times more potent than the parent compound in inhibiting DNA synthesis in HUVEC. nih.gov The anti-angiogenic effects were further confirmed through capillary-like tube formation and chick embryo chorioallantoic membrane (CAM) assays. nih.govresearchgate.net

Fatty Acid Amide Hydrolase (FAAH) Inhibition: Fatty acid amide hydrolase (FAAH) is an enzyme involved in the degradation of signaling lipids. jchemrev.com Its inhibition is a therapeutic strategy for pain and inflammation. A derivative of DPTH, 3-octyl-5,5-diphenyl-2-thiohydantoin, was identified as a reversible and competitive inhibitor of FAAH with an IC₅₀ value of 6.1 ± 0.3 µM. jchemrev.comjchemrev.com This discovery highlights the potential of the DPTH scaffold in designing inhibitors for this important enzyme class.

Role of this compound in Understanding Biological Pathways

Beyond its direct therapeutic potential, this compound and its derivatives are valuable tools for elucidating complex biological pathways. Their ability to interact with specific cellular targets provides insights into the mechanisms underlying various physiological and pathological processes.

The anti-proliferative effects of DPTH on vascular endothelial cells have been instrumental in studying cell cycle regulation. nih.gov Research has shown that DPTH inhibits the proliferation of human umbilical venous endothelial cells (HUVEC) by increasing the protein level of p21. nih.govresearchgate.net This increase in p21, a cyclin-dependent kinase inhibitor, subsequently inhibits the activity of cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 4 (CDK4), leading to an interruption of the cell cycle at the G0/G1 phase. nih.govnih.gov

A more potent derivative, DPTH-N10, was found to increase the formation of the CDK2-p21 complex specifically, without significantly affecting other related proteins like p27, p53, or various cyclins. nih.govresearchgate.net This specificity allows researchers to dissect the precise roles of the p21-CDK2 pathway in controlling endothelial cell growth and angiogenesis. nih.govresearchgate.net

Table 2: Mechanistic Insights from this compound Derivatives in HUVEC

| Compound | Biological Effect | Mechanism of Action | Reference |

|---|---|---|---|

| This compound (DPTH) | Retards cell cycle | Increases p21 protein levels, inhibiting CDK2 and CDK4 activities. | nih.gov |

| 2-(naphthalen-2-ylmethylsulfanyl)-5,5-diphenyl-1,5-dihydro-imidazol-4-one (DPTH-N10) | Inhibits DNA synthesis and cell growth | Arrests cell cycle at G0/G1 phase; increases p21 protein, which inhibits CDK2 kinase activity. | nih.gov |

Material Science Applications of this compound (e.g., Corrosion Inhibition)

The applications of this compound extend beyond biology into the realm of material science. The compound has been investigated as an effective corrosion inhibitor for metals, particularly for mild steel in acidic environments. dntb.gov.uadergipark.org.trgoogle.com.tr

Corrosion is an electrochemical process that causes significant degradation of metallic materials. The use of organic inhibitors is a common strategy to protect metals from corrosion. Thiohydantoin derivatives, including this compound, have shown promise in this area due to the presence of nitrogen, sulfur, and oxygen atoms, as well as aromatic rings in their structure. researchgate.net These features facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier against the corrosive medium. researchgate.net

Experimental and quantum chemical studies have demonstrated that this compound effectively inhibits the corrosion of mild steel in hydrochloric acid (HCl) solution. dntb.gov.uagoogle.com.tr Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have shown that it acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net The adsorption of these molecules on the steel surface has been found to follow the Langmuir adsorption isotherm. researchgate.net Furthermore, the compound has been used in the synthesis of copper(I) halide complexes, which exhibit interesting photophysical and thermal behaviors, indicating potential applications in photoactive materials. researchgate.net

Future Research Directions for 5,5-diphenyl-2-thiohydantoin

Exploration of Novel Synthetic Pathways for Diversified 5,5-Diphenyl-2-thiohydantoin Libraries

The generation of diverse chemical libraries is fundamental to discovering novel bioactive compounds. For this compound, future research will likely focus on developing more efficient and versatile synthetic methodologies to create a wide range of analogs. Modern techniques such as ultrasound- and microwave-assisted synthesis have already shown promise in accelerating the production of this compound and its derivatives. google.comjddtonline.info

Ultrasound-assisted synthesis offers a rapid, efficient, and mild route to this compound derivatives at room temperature, providing good yields in a short time. researchgate.netpcbiochemres.comrdd.edu.iqmdpi.com This method's convenience is expected to facilitate the expansion of the hydantoin family's diversity. researchgate.net Similarly, microwave irradiation has been successfully employed to synthesize 3-alkylated phenytoin derivatives and 1,5-diaryl-2-thiohydantoins, significantly reducing reaction times compared to conventional heating methods. jddtonline.infonih.gov For instance, the synthesis of 1,5-diaryl-2-thiohydantoins, which took 50-80 hours conventionally, was completed in just 7-7.5 hours using microwave irradiation, with improved yields. nih.gov

Future efforts will likely aim to refine these techniques and explore other innovative synthetic strategies, such as flow chemistry and solid-phase synthesis, to enable high-throughput production of diversified this compound libraries. These libraries will be crucial for comprehensive structure-activity relationship (SAR) studies.

Table 1: Comparison of Synthetic Methodologies for this compound Derivatives

| Method | Key Advantages | Example Application | Reference |

| Ultrasound-Assisted Synthesis | Rapid, efficient, mild conditions, good yields, short reaction times. | Synthesis of this compound derivatives at room temperature. | researchgate.netpcbiochemres.com |

| Microwave-Assisted Synthesis | Significant reduction in reaction time, improved yields, cleaner reactions. | Synthesis of 3-alkylated phenytoin derivatives and 1,5-diaryl-2-thiohydantoins. | jddtonline.infonih.gov |

In-depth Mechanistic Studies of Emerging Biological Activities of this compound

Understanding the precise molecular mechanisms by which this compound exerts its biological effects is paramount for its development as a therapeutic agent. Initial studies have revealed its ability to inhibit the proliferation of human vascular endothelial cells by retarding the cell cycle. scientificarchives.com This effect is thought to be mediated by an increase in the p21 protein, which in turn inhibits cyclin-dependent kinase (CDK) 2 and CDK4 activities. scientificarchives.com A derivative, 2-(naphthalen-2-ylmethylsulfanyl)-5,5-diphenyl-1,5-dihydro-imidazol-4-one (DPTH-N10), has shown even stronger anti-proliferative and anti-angiogenic effects, primarily through the upregulation of p21 and subsequent inhibition of CDK2. acs.orgnih.govfhi.no

Beyond its anti-cancer potential, this compound and its analogs have been identified as ligands for the CB1 cannabinoid receptor, exhibiting inverse agonist activity. google.comnih.gov This opens up avenues for research into its potential applications in neurological and inflammatory disorders. Furthermore, recent studies have suggested that thiohydantoin derivatives could act as alkaline phosphatase inhibitors. researchgate.net

Future mechanistic studies should employ a range of advanced techniques, including proteomics, transcriptomics, and structural biology, to identify and validate the direct molecular targets of this compound. Elucidating these pathways will be critical for understanding its polypharmacology and for identifying biomarkers for patient stratification.

Table 2: Emerging Biological Activities and Proposed Mechanisms of this compound and its Derivatives

| Biological Activity | Proposed Mechanism | Key Molecular Players | Reference |

| Anti-proliferative/Anti-angiogenic | Cell cycle arrest at G0/G1 phase | Increased p21, inhibition of CDK2 and CDK4 | scientificarchives.comacs.orgnih.gov |

| CB1 Cannabinoid Receptor Modulation | Inverse agonism | CB1 receptor | google.comnih.gov |

| Alkaline Phosphatase Inhibition | Enzymatic inhibition | Alkaline phosphatase | researchgate.net |

Development of Highly Selective and Potent this compound Analogs

Building on the foundation of diversified libraries and mechanistic insights, the development of highly selective and potent analogs of this compound is a key future direction. Structure-activity relationship (SAR) studies will be instrumental in guiding the design of new compounds with improved therapeutic profiles.

For example, research has shown that introducing a side chain with an aromatic ring at the sulfur atom of the thiohydantoin core can enhance its anti-angiogenic activity. scientificarchives.com In the context of CB1 receptor ligands, substitutions on the phenyl rings and at the N3 position of the thiohydantoin scaffold have been shown to significantly influence affinity, with some analogs like 5,5'-bis-(4-iodophenyl)-3-butyl-2-thioxoimidazolidin-4-one demonstrating high affinity. google.comnih.gov Similarly, the development of 1,3-disubstituted-2-thiohydantoin analogs has yielded compounds with potent anti-inflammatory activity, likely through the inhibition of cyclooxygenase (COX) enzymes. ekb.eg

Future work in this area will involve the iterative design, synthesis, and biological evaluation of new analogs. The goal will be to optimize potency for a specific target while minimizing off-target effects, thereby improving the therapeutic index.

Table 3: Examples of this compound Analogs with Enhanced Potency

| Analog Type | Targeted Activity | Key Structural Modification | Observed Improvement | Reference |

| S-substituted analogs | Anti-angiogenic | Aromatic side chain at the sulfur atom | Enhanced anti-angiogenic activity | scientificarchives.com |

| Phenyl and N3-substituted analogs | CB1 Cannabinoid Receptor Binding | Iodo- and bromo-substitutions on phenyl rings; butyl and allyl groups at N3 | High affinity for the CB1 receptor | google.comnih.gov |